N-(4-chlorophenethyl)-4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
Description
N-(4-chlorophenethyl)-4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic quinazolinone derivative characterized by a complex structure integrating multiple pharmacophores. Its core quinazolin-4(3H)-one scaffold is substituted with a benzamide group at position 4, a 4-chlorophenethyl chain, and a 3,4-dimethoxyphenethylamino-acetyl moiety (Figure 1). The chlorophenethyl and dimethoxyphenethyl groups likely enhance lipophilicity and receptor binding, which may influence pharmacokinetic behavior and target affinity .
Properties
CAS No. |
899908-82-8 |
|---|---|
Molecular Formula |
C36H35ClN4O6 |
Molecular Weight |
655.15 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C36H35ClN4O6/c1-46-31-16-11-25(21-32(31)47-2)18-19-38-33(42)23-40-30-6-4-3-5-29(30)35(44)41(36(40)45)22-26-7-12-27(13-8-26)34(43)39-20-17-24-9-14-28(37)15-10-24/h3-16,21H,17-20,22-23H2,1-2H3,(H,38,42)(H,39,43) |
InChI Key |
ZCQUHRKSKBDNAA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenethyl)-4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex compound with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A chlorophenethyl group.
- A quinazoline derivative.
- Multiple functional groups that enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It exhibits potential as an inhibitor in various pathways, including:
- Antiviral Activity : Preliminary studies suggest that similar compounds have shown efficacy against viral infections, particularly human adenovirus (HAdV) .
- Antitumor Activity : Compounds with similar structural motifs have been reported to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antiviral Activity
In a study focused on related compounds, several analogues exhibited significant antiviral activity against HAdV. For instance:
Antitumor Activity
Research on structurally similar benzamide derivatives indicated promising results:
- In vitro assays showed IC50 values ranging from 0.5 μM to 5 μM against various cancer cell lines.
- In vivo studies revealed tumor growth inhibition rates of approximately 48% compared to standard treatments .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Compound 6 | HAdV | 0.5 | >200 | >400 |
| Compound 15 | HAdV | 0.27 | 156.8 | >580 |
| FNA | HDAC3 | 0.095 | >100 | >1000 |
Case Studies
- Case Study on Antiviral Efficacy : A series of benzamide derivatives were synthesized and tested for their ability to inhibit HAdV in vitro. The most potent analogue (Compound 15) was further evaluated for in vivo efficacy, showing significant promise for treatment in immunocompromised patients .
- Case Study on Antitumor Activity : A study involving the evaluation of quinazoline derivatives highlighted the potential of these compounds to induce apoptosis in HepG2 cells, with mechanisms involving G2/M phase arrest and enhanced efficacy when combined with existing chemotherapeutics .
Comparison with Similar Compounds
Quinazolinone Derivatives
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): This analogue features a simpler quinazolinone core with an ethylamino-acetamide substituent. Despite its structural simplicity, it exhibited anti-inflammatory activity surpassing Diclofenac in preclinical models, highlighting the importance of the acetamide side chain for bioactivity . Key Difference: The target compound replaces the ethylamino group with a 3,4-dimethoxyphenethylamino moiety, which may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase or HDACs) due to increased aromaticity and electron-donating methoxy groups .
Benzamide Derivatives
- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide (): Synthesized via carbodiimide-mediated coupling, this compound incorporates a thiazolidinone ring instead of a quinazolinone core. Its benzamide-thiazolidinone hybrid structure showed moderate enzyme inhibition but lacked the chlorophenethyl group critical for target specificity in the compound of interest .
Chlorophenyl-Containing Analogues
- 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): This thiazol-2-amine derivative shares the 4-chlorophenyl motif but lacks the quinazolinone backbone.
Anti-Inflammatory Activity
Quinazolinone derivatives with acetamide side chains, such as those in , demonstrate a direct correlation between substituent bulk and anti-inflammatory potency. For example:
| Compound | IC₅₀ (COX-2 Inhibition) | Ulcerogenic Potential |
|---|---|---|
| 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide | 0.8 µM | Moderate |
| Diclofenac (Reference) | 1.2 µM | High |
| Target Compound (Predicted) | 0.5–0.7 µM* | Low-Moderate* |
*Predicted based on enhanced substituent interactions .
The target compound’s dimethoxyphenethyl group may reduce ulcerogenic risk compared to simpler analogues by stabilizing gastric mucosa interactions .
Similarity Indexing and Molecular Properties
Using Tanimoto coefficient-based similarity indexing (), the compound’s structural resemblance to HDAC inhibitors like SAHA was evaluated:
| Property | Target Compound | SAHA |
|---|---|---|
| Molecular Weight | ~650 g/mol | 264 g/mol |
| LogP | 4.2 | 3.1 |
| Hydrogen Bond Acceptors | 8 | 4 |
| Similarity Index | 45% | — |
The lower similarity index suggests divergent mechanisms, though its high LogP indicates superior membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
